

Basic mechanism of IL-27 expression in response to SARS-CoV-2

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to the Basic Mechanism of IL-27 Expression in Response to SARS-CoV-2

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-27 (IL-27), a pleiotropic cytokine of the IL-12 family, has emerged as a significant modulator of the immune response in Coronavirus Disease 2019 (COVID-19). Composed of two subunits, Epstein-Barr virus-induced gene 3 (EBI3) and IL27p28, it exhibits both pro-inflammatory and anti-inflammatory functions.[1][2] In the context of SARS-CoV-2 infection, IL-27 expression is notably upregulated and linked to disease severity.[1][3] The virus antagonizes the typical interferon (IFN)-dependent antiviral pathways, making alternative IFN-independent responses, such as those driven by IL-27, critical for host defense.[4][5] This document elucidates the core molecular mechanisms governing IL-27 expression following SARS-CoV-2 infection, details relevant experimental methodologies, presents quantitative data, and visualizes the key signaling cascades.

Core Signaling Pathway for IL-27 Induction

The expression of functional IL-27 in response to SARS-CoV-2 is not triggered by a single linear pathway but rather by a coordinated activation of distinct signaling arms that regulate its two subunits, EBI3 and IL27p28, independently. The primary mechanism involves the

recognition of viral components by Toll-like receptors (TLRs) on innate immune cells like macrophages and monocytes.[4][5]

TLR1/2-MyD88 Dependent Activation

Studies indicate that the SARS-CoV-2 spike and envelope proteins are recognized by a heterodimer of Toll-like receptor 1 and 2 (TLR1/2).[4][6] This recognition event initiates a downstream signaling cascade through the myeloid differentiation primary response 88 (MyD88) adaptor protein.[4][5] The MyD88-dependent pathway is crucial for the subsequent activation of two key transcription factors: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 1 (IRF1).[4]

- **NF-κB Activation and EBI3 Expression:** The TLR1/2-MyD88 axis robustly activates the NF-κB complex. Activated NF-κB translocates to the nucleus and binds to the promoter region of the EBI3 gene, driving its transcription.[4][5] This constitutes the first signal required for IL-27 production.
- **IRF1 Activation and IL27p28 Expression:** The same MyD88-dependent pathway also leads to the activation of IRF1. This transcription factor is essential for inducing the expression of the second subunit, IL27p28.[4][5]

The production of both subunits is necessary to form the functional IL-27 heterodimer.[6][7] This dual-pathway activation ensures a regulated and robust cytokine response to the viral pathogen.

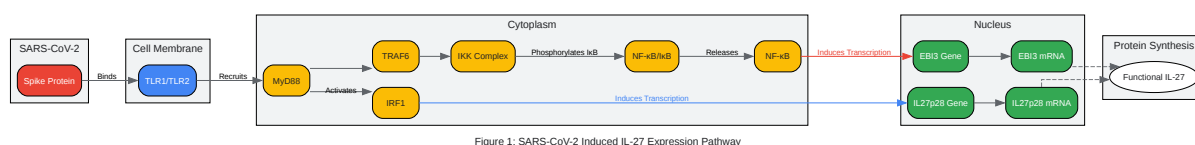
Other Potential Recognition Pathways

While TLR1/2-MyD88 is a primary driver, other pattern recognition receptors (PRRs) are involved in sensing SARS-CoV-2 and could contribute to the inflammatory environment that promotes IL-27 expression. These include:

- **Endosomal TLRs:** TLR3 and TLR7 can recognize viral RNA, activating signaling pathways that induce NF-κB and IRFs.[4][8]
- **RIG-I-like Receptors (RLRs):** Cytoplasmic sensors like RIG-I and MDA5 detect viral RNA and signal through the MAVS adaptor protein to activate antiviral responses.[9][10][11]

- cGAS-STING Pathway: Though primarily a DNA sensing pathway, it can be activated during SARS-CoV-2 infection through mechanisms like the release of mitochondrial DNA or the sensing of cytoplasmic chromatin in fused cells, leading to IRF3 and NF- κ B activation.[12][13][14][15]

These pathways contribute to the overall pro-inflammatory state and may indirectly influence the magnitude of IL-27 expression.



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Figure 1: Core signaling pathway for IL-27 expression in response to SARS-CoV-2.

Downstream IL-27 Signaling in COVID-19

Once secreted, IL-27 binds to its heterodimeric receptor (IL-27R α and gp130), activating the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[6][16] In COVID-19, this signaling cascade appears to be particularly significant:

- STAT1-Dependent Antiviral Response: IL-27 robustly activates STAT1.[4][5] This leads to the upregulation of a suite of Interferon-Stimulated Genes (ISGs) that have direct antiviral functions.[1][4] This provides a compensatory antiviral mechanism in an environment where the canonical IFN-I response is suppressed by SARS-CoV-2.[4][5]
- Pro-inflammatory Effects: The IL-27/STAT1 axis also induces the expression of pro-inflammatory cytokines and chemokines, contributing to the recruitment and activation of immune cells.[4] This dual role highlights IL-27's position as both a protective and potentially pathogenic driver in severe COVID-19.[3][7]

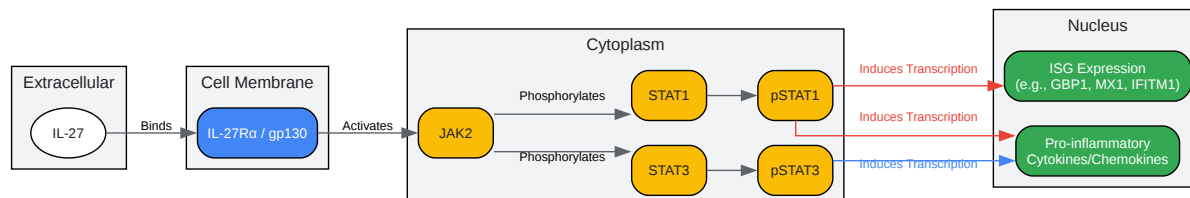


Figure 2: Downstream IL-27 Signaling Pathway

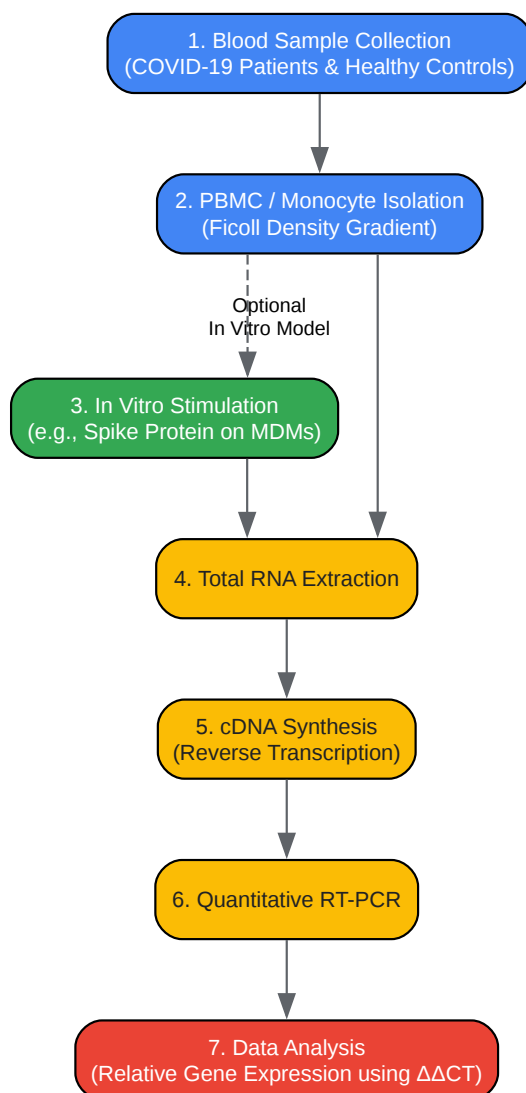


Figure 3: General Experimental Workflow

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- To cite this document: BenchChem. [Basic mechanism of IL-27 expression in response to SARS-CoV-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394533#basic-mechanism-of-il-27-expression-in-response-to-sars-cov-2]

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